molecular formula C19H13Cl2F2NO2S B605607 3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide CAS No. 1243155-40-9

3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide

Cat. No. B605607
M. Wt: 428.27
InChI Key: KVMCBBWABOUSJA-UHFFFAOYSA-N
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Description

AS1938909 is a SHIP2 inhibitor. It acts by increasing Akt phosphorylation, glucose consumption, and glucose uptake in L6 myotubes, specifically upregulating the GLUT1 gene.

Scientific Research Applications

Photosynthesis-Inhibiting Activity

Research conducted by Kos et al. (2021) on similar compounds with substitutions of methoxy, methyl, fluoro, and chloro groups has shown that these compounds can inhibit photosynthetic electron transport in spinach chloroplasts, indicating potential agricultural or botanical applications. The study emphasizes the role of substituent position and lipophilicity in determining activity (Kos et al., 2021).

Antipathogenic Activity

A study by Limban et al. (2011) on acylthioureas with similar chloro and fluoro substitutions demonstrated significant antimicrobial properties, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for developing new antimicrobial agents (Limban et al., 2011).

Application in Solid State Chemistry

Kurosu and Li (2009) described the use of similar dichlorophenyl and difluorophenyl compounds in solid-state chemistry, particularly for the transformation of alcohols into ethers and for immobilization of alcohols and carboxylic acids on a polymer support. This could have implications for material science and pharmaceutical synthesis (Kurosu & Li, 2009).

Antibacterial and Antifungal Properties

A study on thiophene-3-carboxamide derivatives by Vasu et al. (2005) revealed that these compounds possess antibacterial and antifungal activities. The specific structural orientation and intermolecular interactions within these molecules contribute to their potential as antimicrobial agents (Vasu et al., 2005).

properties

CAS RN

1243155-40-9

Product Name

3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide

Molecular Formula

C19H13Cl2F2NO2S

Molecular Weight

428.27

IUPAC Name

3-((2,4-dichlorobenzyl)oxy)-N-(2,6-difluorobenzyl)thiophene-2-carboxamide

InChI

InChI=1S/C19H13Cl2F2NO2S/c20-12-5-4-11(14(21)8-12)10-26-17-6-7-27-18(17)19(25)24-9-13-15(22)2-1-3-16(13)23/h1-8H,9-10H2,(H,24,25)

InChI Key

KVMCBBWABOUSJA-UHFFFAOYSA-N

SMILES

ClC1=CC=C(COC2=C(C(NCC3=C(F)C=CC=C3F)=O)SC=C2)C(Cl)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AS1938909;  AS-1938909;  AS 1938909; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide

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